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Introduction
PRT3789 is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-

associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). As a

heterobifunctional molecule, PRT3789 induces the selective degradation of SMARCA2 by

forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to

ubiquitination and subsequent proteasomal degradation of SMARCA2.[1] This mechanism has

shown significant therapeutic potential in preclinical models of cancers with mutations in

SMARCA4, a homologous ATPase subunit of the SWI/SNF complex, by inducing synthetic

lethality.[2][3] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for

survival, making targeted degradation of SMARCA2 a promising therapeutic strategy.[1]

These application notes provide a comprehensive overview of the in vivo dosing and

administration of PRT3789 in preclinical studies, including quantitative data summaries,

detailed experimental protocols, and visualizations of the relevant biological pathways and

experimental workflows.
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Data Presentation
Table 1: In Vivo Efficacy of PRT3789 in Xenograft Models

Animal
Model

Cancer
Type

Dosing
Administr
ation
Route

Dosing
Schedule

Outcome
Referenc
e

Mouse

Xenograft

SMARCA2

-deficient

Human

Lung

Cancer

(NCI-

H1793)

100 mg/kg
Subcutane

ous (s.c.)

Every 3

days (q3d)

Reduced

tumor

volume

with

minimal

change in

body

weight;

well-

tolerated

for up to 4

weeks.

[4]

Mouse

Xenograft

SMARCA4

-deleted

NSCLC

Dose-

related

Not

specified

Not

specified

Significant

inhibition of

tumor

growth at

tolerated

doses.

[2][3]

Mouse

Xenograft

SMARCA4

wild-type

NSCLC

Not

specified

Not

specified

Not

specified

No effect

on tumor

growth.

[2][3]

Table 2: Pharmacokinetic Parameters of PRT3789 (1
mg/kg, i.v.)
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Species t½ (h) Vss (L/kg)
CL
(mL/min/kg)

AUC∞
(h·µM)

Reference

Mouse 2.8 1.1 25 0.75 [4]

Rat 5.2 8.5 66 0.29 [4]

Dog 2.0 13.0 190 0.16 [4]

Cynomolgus

Monkey
11.0 4.2 26 0.73 [4]

Table 3: In Vitro Potency and Selectivity of PRT3789
Assay Parameter Value

Cell
Line/System

Reference

SMARCA2

Degradation
DC50 0.71 nM

Media Hibit

assay
[4]

SMARCA4

Degradation
DC50 26 nM

Media Hibit

assay
[4]

Antiproliferative

Activity
IC50 2.2 nM

SMARCA2-

deficient NCI-

H1693 cells

[4]

Antiproliferative

Activity
IC50 >10,000 nM

SMARCA4 wild-

type Calu-6 cells
[4]
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PRT3789-mediated SMARCA2 Degradation

Downstream Cellular Effects in SMARCA4-deficient Cancer Cells
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Caption: Mechanism of action of PRT3789 leading to tumor growth inhibition.
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Study Setup
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Caption: General experimental workflow for in vivo studies of PRT3789.
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Experimental Protocols
Note: The following are representative protocols based on publicly available information and

standard laboratory procedures. Researchers should optimize these protocols based on their

specific experimental setup and animal models.

Formulation of PRT3789 for In Vivo Administration
Objective: To prepare a stable and injectable formulation of PRT3789 for subcutaneous or

intravenous administration in mice.

Materials:

PRT3789 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween 80 (Polysorbate 80)

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Sterile microcentrifuge tubes

Vortex mixer

Procedure (for a representative vehicle):

Accurately weigh the required amount of PRT3789 powder.

Prepare a vehicle solution. A common vehicle for similar compounds consists of a mixture of

solvents to ensure solubility and stability. A representative formulation could be 10% DMSO,

40% PEG300, 5% Tween 80, and 45% sterile saline.

First, dissolve the PRT3789 powder in DMSO by vortexing until fully dissolved.

Add PEG300 and Tween 80 to the DMSO-drug solution and vortex until the mixture is

homogeneous.
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Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent

precipitation.

The final solution should be clear. If not, gentle warming or sonication may be required.

The final concentration of the working solution should be calculated based on the desired

dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with an injection volume of 200

µL).

Prepare the vehicle control using the same procedure but without adding PRT3789.

Filter-sterilize the final formulation through a 0.22 µm syringe filter before administration.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse
Model
Objective: To establish a subcutaneous tumor model in immunodeficient mice using a

SMARCA4-deficient human NSCLC cell line.

Materials:

SMARCA4-deficient human NSCLC cell line (e.g., NCI-H1793)

Immunodeficient mice (e.g., 6-8 week old female NOD-SCID mice)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Sterile PBS

Trypsin-EDTA

Matrigel® Basement Membrane Matrix (optional, but recommended)

Sterile syringes (1 mL) and needles (27G)

Digital calipers
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Procedure:

Culture the NCI-H1793 cells in a humidified incubator at 37°C with 5% CO2.

When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or

automated cell counter.

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x

10^7 cells/mL. Keep the cell suspension on ice.

Anesthetize the mice according to approved institutional animal care and use committee

(IACUC) protocols.

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right

flank of each mouse.

Monitor the mice regularly for tumor growth. Tumor volume can be measured using digital

calipers and calculated using the formula: Volume = (Length x Width^2) / 2.

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and vehicle control groups.

In Vivo Dosing and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of PRT3789 in the established NSCLC xenograft

model.

Materials:

Tumor-bearing mice randomized into groups

Prepared PRT3789 formulation and vehicle control

Sterile syringes (1 mL) and needles (27G or appropriate for s.c. injection)

Digital calipers
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Animal balance

Procedure:

Record the initial tumor volume and body weight of each mouse.

Administer PRT3789 (e.g., 100 mg/kg) or vehicle control subcutaneously every 3 days. The

injection volume should be adjusted based on the individual mouse's body weight.

Measure tumor volume and body weight 2-3 times per week.

Monitor the mice for any signs of toxicity or adverse effects.

The study should be terminated when tumors in the control group reach a predetermined

size, or as per IACUC guidelines.

At the end of the study, euthanize the mice and collect blood and tumor tissues for

pharmacokinetic and pharmacodynamic analyses.

Pharmacodynamic Analysis: Western Blot for SMARCA2
Objective: To determine the level of SMARCA2 protein in tumor tissues following PRT3789
treatment.

Materials:

Harvested tumor tissues

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibody against SMARCA2

Secondary HRP-conjugated antibody
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Loading control antibody (e.g., β-actin or GAPDH)

Chemiluminescent substrate

Imaging system

Procedure:

Homogenize the harvested tumor tissues in ice-cold RIPA buffer.

Centrifuge the lysates at high speed at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

Normalize the protein concentrations for all samples.

Prepare protein samples with Laemmli buffer and denature by heating.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system. Quantify the band intensities and

normalize to the loading control.

Pharmacodynamic Analysis: RT-qPCR for KRT80 mRNA
Objective: To measure the relative expression of KRT80 mRNA in tumor tissues as a

downstream pharmacodynamic biomarker.
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Materials:

Harvested tumor tissues

TRIzol reagent or other RNA extraction kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for human KRT80 and a housekeeping gene (e.g., GAPDH or ACTB)

Real-time PCR system

Procedure:

Homogenize tumor tissues in TRIzol and extract total RNA according to the manufacturer's

protocol.

Assess the quality and quantity of the extracted RNA.

Synthesize cDNA from the total RNA using a reverse transcription kit.

Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for KRT80 and the

housekeeping gene.

Run the qPCR reaction on a real-time PCR system.

Analyze the data using the ΔΔCt method to determine the relative fold change in KRT80

mRNA expression in the PRT3789-treated group compared to the vehicle control group,

normalized to the housekeeping gene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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